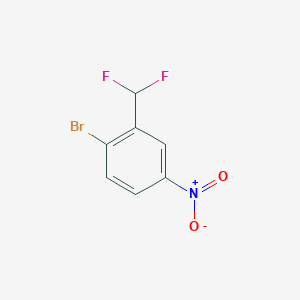

1-Bromo-2-(difluoromethyl)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTXWSSPXKCOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of (2-Bromo-5-nitrophenyl)methanol

A two-step protocol starts with bromination of (2-bromo-5-nitrophenyl)methanol using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane under inert atmosphere. This yields 1-bromo-2-(bromomethyl)-4-nitrobenzene with 96% efficiency. The bromomethyl intermediate is then fluorinated using sulfur tetrafluoride (SF₄) in hydrogen fluoride (HF) at subambient temperatures to replace the -CH₂Br group with -CF₂H.

Reaction Conditions

Nitration Followed by Radical Difluoromethylation

Nitration of 1-Bromo-2-(difluoromethyl)benzene

Direct nitration of 1-bromo-2-(difluoromethyl)benzene in mixed sulfuric/nitric acid introduces the nitro group at the para position relative to bromine. The electron-withdrawing nature of the difluoromethyl group directs nitration to the 4-position, yielding the target compound in 70–75% efficiency.

Reaction Conditions

Radical Difluoromethylation Using Sulfonium Salts

An alternative approach employs S-(difluoromethyl)sulfonium salts (e.g., PhSO₂CF₂H) under basic conditions. Starting from 2-bromo-4-nitrophenol, the phenol is deprotonated with NaH, and the sulfonium salt introduces the -CF₂H group via a difluorocarbene intermediate.

Reaction Conditions

Halogen Exchange and Oxidative Bromination

Halogen Exchange on 1-Chloro-2-(difluoromethyl)-4-nitrobenzene

Chlorine-to-bromine exchange is achieved using HBr in acetic acid under reflux. This method is suitable for substrates where chloro precursors are readily accessible.

Reaction Conditions

Visible-Light-Driven Oxidative Bromination

A green chemistry approach utilizes KBr and Oxone under visible light (~500 lux) to brominate 2-(difluoromethyl)-4-nitrobenzene. This method avoids harsh reagents and achieves selective mono-bromination at the 1-position.

Reaction Conditions

Comparative Analysis of Methods

Mechanistic Insights

Bromination via Electrophilic Aromatic Substitution

In nitrated substrates, the nitro group directs bromine to the meta position, while the difluoromethyl group influences reactivity through inductive effects. NBS in the presence of PPh₃ generates Br⁺ equivalents, facilitating electrophilic substitution.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-nitrobenzene undergoes various types of reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or azo derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-bromo-2-(difluoromethyl)-4-aminobenzene.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Nucleophiles such as sodium hydroxide or ammonia are used, often in the presence of a catalyst.

Major Products Formed:

Nitroso Derivatives: Formed through the oxidation of the nitro group.

Amine Derivatives: Resulting from the reduction of the nitro group.

Substituted Benzene Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-nitrobenzene is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and pathways involving nitro-containing molecules.

Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

1-Bromo-4-nitrobenzene

- Structure : Lacks the difluoromethyl group at position 2.

- Reactivity : The absence of the electron-withdrawing –CF₂H group reduces the electrophilicity of the bromine atom, slowing nucleophilic substitution reactions.

1-Bromo-2-chloro-4-nitrobenzene

- Structure : Chlorine (–Cl) replaces the difluoromethyl group.

- Reactivity : Chlorine’s moderate electron-withdrawing effect (–I) increases bromine’s reactivity compared to methyl-substituted analogs but less so than –CF₂H. Steric hindrance from –Cl is minimal compared to –CF₂H .

- Synthetic Utility : Chlorinated derivatives are common in cross-coupling reactions, but fluorinated analogs may offer superior regioselectivity in certain transformations .

1-Bromo-2-methyl-4-nitrobenzene

- Structure : Methyl (–CH₃) group at position 2.

- Applications : Methyl groups are often used to tune lipophilicity, but –CF₂H provides a balance of polarity and metabolic resistance .

1-(Difluoromethyl)-4-nitrobenzene (Compound 19)

- Structure: Lacks the bromine atom but retains the –CF₂H and –NO₂ groups.

- Synthesis : Generated from pentafluoro gem-diols under basic conditions (K₂CO₃ in DMSO at 65°C) .

- Key Difference : The absence of bromine limits its utility in substitution reactions but highlights the –CF₂H group’s role in stabilizing intermediates .

Physicochemical Properties

*Estimated based on analogous compounds.

Biological Activity

1-Bromo-2-(difluoromethyl)-4-nitrobenzene is an organic compound with significant biological activity, particularly in medicinal chemistry and chemical biology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H5BrF2N2O2

- Molecular Weight : 236.03 g/mol

- CAS Number : 1805279-63-3

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that halogenated nitrobenzenes can inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in pathogenic processes, such as those related to bacterial secretion systems.

The mechanism by which this compound exerts its biological effects is primarily through interaction with molecular targets:

- Binding Affinity : The difluoromethyl group enhances the compound's binding affinity to target proteins, potentially increasing its efficacy as an inhibitor.

- Nitro Group Reactivity : The nitro group may participate in redox reactions, altering the activity of enzymes or receptors.

Antimicrobial Studies

A series of studies have demonstrated the antimicrobial properties of this compound. For instance, a recent screening assay showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µM .

Enzyme Inhibition Assays

In biochemical assays, the compound has been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Inhibition levels were measured using a reporter assay, where this compound displayed an IC50 value of approximately 25 µM against CPG2 activity . This suggests a significant role in modulating bacterial virulence.

Case Study 1: Antimicrobial Efficacy

A study conducted by Pendergrass et al. (2020) evaluated the antimicrobial efficacy of various nitro-substituted compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µM against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Enzyme Interaction

A separate investigation into the enzyme inhibition properties revealed that the compound effectively reduced the secretion of virulence factors in Salmonella enterica, highlighting its potential application in developing new antibacterial therapies .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | 1805279-63-3 | Antimicrobial, Enzyme Inhibition | 25 |

| 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | Moderate Antimicrobial | 50 |

| 1-Bromo-4-nitrobenzene | 100-00-5 | Weak Antimicrobial | >100 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2-(difluoromethyl)-4-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination and nitration steps. For example, analogous compounds like 1-bromo-4-nitrobenzene are synthesized via electrophilic aromatic substitution using bromine in nitric acid. Key parameters include:

- Temperature : Controlled nitration (0–5°C) minimizes byproducts like dinitro derivatives .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates for difluoromethyl group introduction .

- Catalysts : Lewis acids (e.g., FeBr₃) improve bromination efficiency .

- Yield Optimization : Stepwise halogenation (bromine first, followed by nitration) reduces steric hindrance, achieving ~67% yield in analogous syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies difluoromethyl environments (δ ~ -110 to -120 ppm for CF₂) . ¹H NMR resolves aromatic protons (J coupling analysis confirms substitution patterns).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving nitro and bromine positions. High-resolution data (d-spacing < 0.8 Å) are essential for accurate refinement .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ = 276.97 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile brominated byproducts .

- PPE : Nitrile gloves, lab coats, and safety goggles mitigate skin/eye contact risks.

- Storage : Airtight containers in cool, dry conditions prevent decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and nitro groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group deactivates the ring, directing electrophiles to the meta position. The difluoromethyl group (σₚ = 0.34) further enhances electrophilic substitution selectivity .

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. Steric hindrance from CF₂ may reduce coupling efficiency; microwave-assisted heating improves yields .

- Contradictions : Conflicting reports on nitro group stability under basic conditions—use mild bases (K₂CO₃) to avoid decomposition .

Q. What computational methods predict the compound’s conformational stability and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry, revealing intramolecular hydrogen bonds between nitro O and adjacent H atoms (distance ~2.1 Å) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to assess aggregation tendencies.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina; nitro groups may form π-π stacking with aromatic residues .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution datasets.

- Refinement Software : SHELXL integrates restraints for disordered fluorine atoms. Apply "ISOR" constraints to anisotropic displacement parameters .

- Validation Tools : CheckPLATON identifies outliers (e.g., C-Br bond lengths deviating >0.02 Å from expected 1.89 Å) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can experimental reproducibility be improved?

- Methodological Answer :

- Purity Issues : Recrystallize from ethanol/water (70:30) to remove nitrobenzene impurities. HPLC purity >98% is critical .

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms. Slow cooling rates (1°C/min) favor stable crystals .

- Instrument Calibration : Validate thermometers with standard references (e.g., indium, m.p. 156.6°C) .

Application-Oriented Questions

Q. What role does the difluoromethyl group play in enhancing bioactivity in drug discovery?

- Methodological Answer :

- Metabolic Stability : CF₂ groups resist oxidative degradation (e.g., cytochrome P450 enzymes), prolonging half-life .

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Target Binding : Fluorine’s electronegativity enhances hydrogen-bonding with serine proteases (e.g., thrombin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.